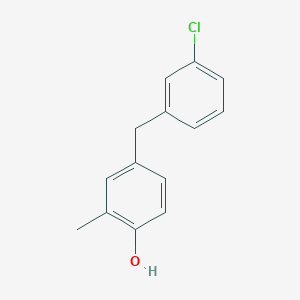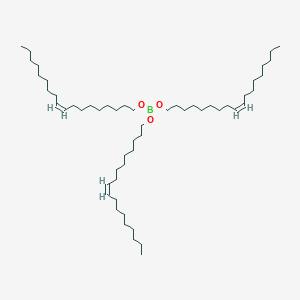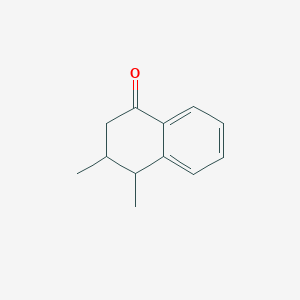
3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by its two methyl groups attached to the naphthalene ring, which is partially hydrogenated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one typically involves the hydrogenation of 3,4-dimethylnaphthalene. The reaction is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C.
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) under controlled conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of dyes, fragrances, and other chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethylnaphthalene: Lacks the hydrogenation at the 1(2h)-one position.
1,2,3,4-Tetrahydronaphthalene: Fully hydrogenated naphthalene ring.
Naphthoquinones: Oxidized derivatives of naphthalene.
Uniqueness
3,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
6289-53-8 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O/c1-8-7-12(13)11-6-4-3-5-10(11)9(8)2/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
FKYUFNAINXVQNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C2=CC=CC=C2C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


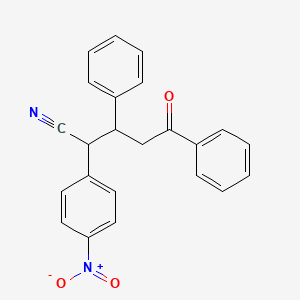

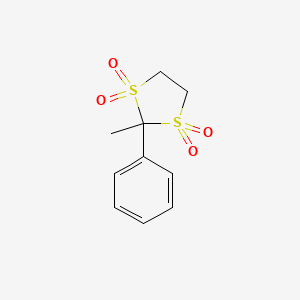
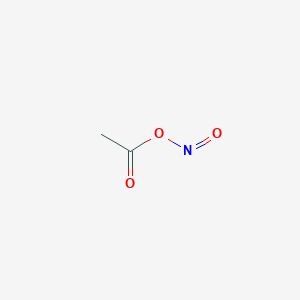
![Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane](/img/structure/B14737645.png)
![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)
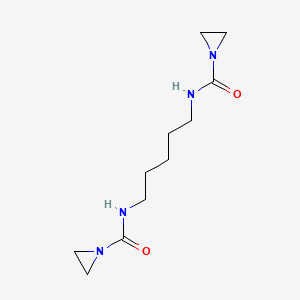
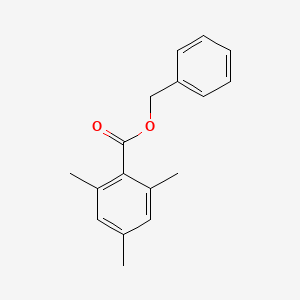
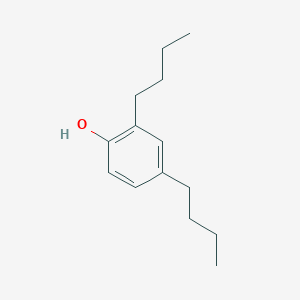
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
